molecular formula C6H9N B146708 2,5-Dimethyl-1H-pyrrole CAS No. 625-84-3

2,5-Dimethyl-1H-pyrrole

Cat. No. B146708
CAS RN: 625-84-3
M. Wt: 95.14 g/mol
InChI Key: PAPNRQCYSFBWDI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-pyrrole is a chemical compound that is part of the pyrrole family, which are heterocyclic aromatic organic compounds. The structure of 2,5-dimethyl-1H-pyrrole includes a five-membered ring with two methyl groups attached to the carbon atoms at the 2nd and 5th positions of the pyrrole ring.

Synthesis Analysis

The synthesis of various derivatives of 2,5-dimethyl-1H-pyrrole has been reported in the literature. For instance, compounds containing 2,5-diamido,3,4-dichloropyrrole units have been synthesized and are capable of forming polyanionic chains through an unusual "orthogonal" hydrogen-bonding array . Additionally, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and similar compounds have been synthesized and characterized using spectroscopic methods and quantum chemical calculations, indicating that their formation is exothermic and spontaneous at room temperature . Another derivative, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized by condensation reactions and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-1H-pyrrole derivatives has been extensively studied using experimental techniques and theoretical calculations. For example, the crystal structure of a compound with two 2,5-dimethylpyrrole groups linked by a hexane chain shows that the pyrrole rings are almost perpendicular to the central chain . The molecular structure of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol has been determined by X-ray diffraction analysis, revealing a monoclinic crystal structure .

Chemical Reactions Analysis

The reactivity of 2,5-dimethyl-1H-pyrrole derivatives has been explored through various chemical reactions. The formation of dimers through intermolecular hydrogen bonding is a common theme in the literature. For instance, the vibrational analysis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of a dimer in the solid state . Similarly, the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer has been reported, with a detailed analysis of the molecular interactions involved in dimer formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethyl-1H-pyrrole derivatives have been determined through various experimental and computational methods. Thermochemical and thermodynamic properties, such as enthalpies of formation and sublimation, have been measured for compounds like 2,5-dimethyl-1-phenylpyrrole . The spectroscopic properties, including NMR, UV-Visible, and FT-IR, have been used to characterize these compounds and their dimers . Additionally, computational methods such as density functional theory (DFT) and atoms in molecules (AIM) theory have been applied to analyze the strength and nature of intra- and intermolecular interactions .

Scientific Research Applications

  • Pharmaceuticals

    • Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .
    • Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
  • Pesticides

    • 2,5-Dimethyl-1H-pyrrole is used as a building block for the synthesis of pesticides .
  • Antibacterial and Antitubercular Activity

    • A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity .
    • Some of the synthesized compounds showed strong antibacterial and antitubercular properties .
    • A molecular docking investigation was conducted to determine the potential mode of action of the synthesized compounds .
  • Fungicides

    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides .
  • Antibiotics

    • Pyrrole derivatives are also used in the synthesis of antibiotics .
  • Anti-Inflammatory Drugs

    • Pyrrole subunit is used in the synthesis of anti-inflammatory drugs .
  • Cholesterol Reducing Drugs

    • Pyrrole subunit is used in the synthesis of cholesterol reducing drugs .
  • Antitumor Agents

    • Pyrrole subunit is used in the synthesis of antitumor agents .
  • Inhibitors of HIV-1 and Cellular DNA Polymerases Protein Kinases

    • Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Synthesis of Pharmaceuticals

    • 2,5-Dimethylpyrrole is used as a building block for the synthesis of pharmaceuticals .
  • Sterically Hindered Ligand

    • 2,5-Dimethylpyrrole can act as a sterically hindered ligand .
  • Chemical Intermediate

    • 2,5-Dimethylpyrrole is used as a chemical intermediate in various chemical reactions .

Safety And Hazards

2,5-Dimethyl-1H-pyrrole is toxic if inhaled, swallowed, or in contact with skin . It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is also a flammable liquid and vapor .

properties

IUPAC Name

2,5-dimethyl-1H-pyrrole
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InChI

InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3
Source PubChem
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InChI Key

PAPNRQCYSFBWDI-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H9N
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DSSTOX Substance ID

DTXSID40211552
Record name 2,5-Dimethylpyrrole
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Molecular Weight

95.14 g/mol
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Physical Description

Melting point = 7.7 deg C; [ChemIDplus] Liquid; [Aldrich MSDS], Liquid
Record name 2,5-Dimethylpyrrole
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Boiling Point

168.00 to 171.00 °C. @ 740.00 mm Hg
Record name 2,5-Dimethyl-1H-pyrrole
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Vapor Pressure

0.8 [mmHg]
Record name 2,5-Dimethylpyrrole
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Product Name

2,5-Dimethyl-1H-pyrrole

CAS RN

625-84-3
Record name 2,5-Dimethylpyrrole
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Record name 2,5-DIMETHYLPYRROLE
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Record name 2,5-Dimethyl-1H-pyrrole
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Melting Point

7.7 °C
Record name 2,5-Dimethyl-1H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
413
Citations
R Gatti, MG Gioia, A Leoni, A Andreani - Journal of pharmaceutical and …, 2010 - Elsevier
The use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC analysis of amino acids is proposed. The compound reacts under mild …
Number of citations: 37 www.sciencedirect.com
R Gatti, C Lotti, R Morigi, A Andreani - Journal of Chromatography A, 2012 - Elsevier
The use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD) as a pre-column derivatization reagent for HPLC (high performance liquid chromatography) analysis of octopamine (oct) …
Number of citations: 30 www.sciencedirect.com
P Li, H Tian, L Han, H Li, Y Ji, J Yang… - Flavour and …, 2023 - Wiley Online Library
Due to the disadvantages of low fragrance threshold and high volatility of pyrrole monomer under high‐temperature process in tobacco or food, it cannot meet the market requirements. …
Number of citations: 2 onlinelibrary.wiley.com
Z Tokárová, R Balogh, P Tisovský… - Journal of Fluorine …, 2017 - Elsevier
A series of novel N-pyrrolyl-, N-(2,5-dimethyl)pyrrolyl- and N-(2,5-dithiophen-2-yl)pyrrolyl- partially fluorinated and/or fully substituted benzenes have been prepared by the nucleophilic …
Number of citations: 9 www.sciencedirect.com
S Hemmati, P Mohammadi… - Organic Preparations …, 2018 - Taylor & Francis
Inspired by the current requirements for green chemistry and sustainable chemistry, the development of heterogeneous catalysts in organic reactions has become a major area of …
Number of citations: 25 www.tandfonline.com
PG Su, HC Syu - Sensors and Actuators B: Chemical, 2017 - Elsevier
Novel impedance-type humidity sensors were made of 1-(4-carboxylic acid phenyl)-2,5-dimethyl-1H-pyrrole that was doped with KOH and K 2 CO 3 salts. The humidity-sensing …
Number of citations: 3 www.sciencedirect.com
W Fan, W Chu, H Tian, Z Zhang, Y Feng… - Journal of …, 2022 - Wiley Online Library
In order to develop the high‐temperature‐released pyrrole aroma, two novel flavors precursors of methyl 2‐methyl‐5‐(((2‐methylbutanoyl)oxy)methyl)‐1‐propyl‐1H‐pyrrole‐3‐…
Number of citations: 5 onlinelibrary.wiley.com
G Giuseppetti, C Tadini, O Attanasi… - … Section C: Crystal …, 1985 - scripts.iucr.org
(IUCr) Effect of metal ions in organic synthesis. XXVI. Structure of methyl 1-(3-chlorobenzoylamino)-4-diethylaminocarbonyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, C20H24ClN3O4 …
Number of citations: 15 scripts.iucr.org
R Zamora, FJ Hidalgo - Synlett, 2006 - thieme-connect.com
1H-Pyrroles were converted into 1, 4-dicarbonyl compounds, and then into 1H-pyrroles with a different N-substituent by heating at 110 C under nitrogen in 0.3 M sodium citrate buffer, …
Number of citations: 6 www.thieme-connect.com
AJG Baxter, J Fuher, SJ Teague - Synthesis, 1994 - thieme-connect.com
A new route to the calcium channel activator methyl 2, 5-dimethyl-4-[2-(phenylmethyl) benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues is presented. Reaction of activated …
Number of citations: 15 www.thieme-connect.com

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